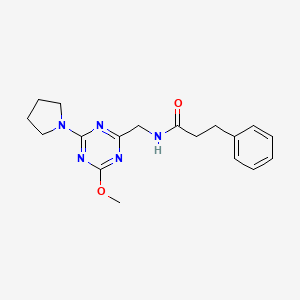
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the starting materials available. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a more detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazine ring, a common motif in medicinal chemistry, could potentially allow for interactions with biological targets. The methoxy and pyrrolidinyl groups could also influence the compound’s behavior in a biological context .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to demethylation under certain conditions, while the amide bond in the phenylpropanamide group could potentially be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents, while the size and shape of the molecule could influence its boiling and melting points .Applications De Recherche Scientifique
Antitumor Properties in Cancer Treatment
Specific Scientific Field
Oncology and pharmacology
Summary
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide exhibits antitumor properties. Notably, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are derivatives of this compound that have been clinically used to treat lung, breast, and ovarian cancers. Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and represents its major active form. Additionally, other 1,3,5-triazines with similar structures have demonstrated antitumor activity in human cancer and murine leukemia cell lines .
Experimental Procedures
- Synthesis : Prepare N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide using synthetic protocols involving cyanuric chloride and sequential nucleophilic substitutions (C-O, C-N, and C-S bonds) .
Results
Aromatase Inhibition
Specific Scientific Field
Pharmacology and endocrinology
Summary
Certain 1,3,5-triazines, including derivatives of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide, exhibit aromatase inhibitory activity. These compounds may play a role in hormone-related disorders and cancer treatment.
Experimental Procedures
Results
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure.
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-18-21-15(20-17(22-18)23-11-5-6-12-23)13-19-16(24)10-9-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYKQDAZYHVPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

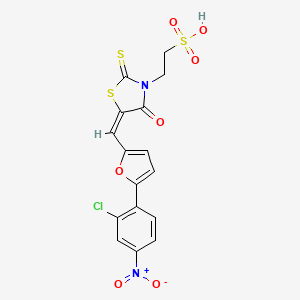
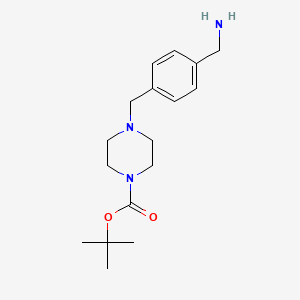
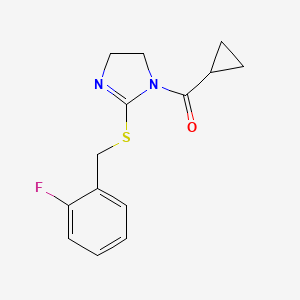
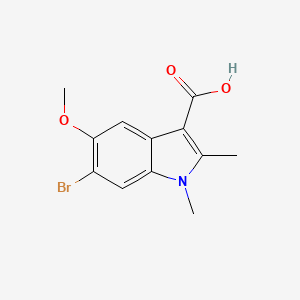
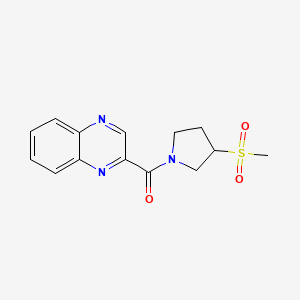
![6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2691210.png)

![1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2691217.png)
![6-Oxaspiro[3.4]octan-7-one](/img/structure/B2691218.png)
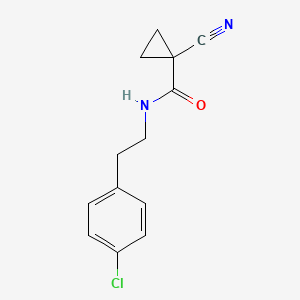
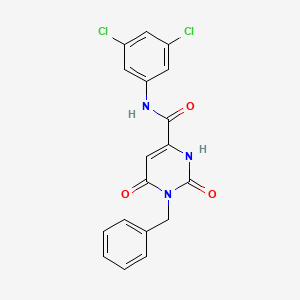
![2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2691221.png)
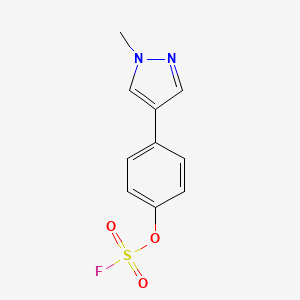
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2691223.png)